Lipophilicity Advantage Over the 5-Substituted Regioisomer: XLogP3 1.6 vs. 1.0
The target compound (3-substituted) exhibits a computed XLogP3 of 1.6, whereas the direct 5-substituted regioisomer, 5-[(pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1602281-67-3), has an XLogP3 of 1.0 [1][2]. This ΔLogP of +0.6 units translates to a predicted ~4-fold higher octanol–water partition coefficient for the target, consistent with the 3-amino group's proximity to the carboxylic acid enabling intramolecular hydrogen bonding that masks polar surface area more effectively than the 5-substituted arrangement [3].
Δ = +0.6
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (CAS 1602281-67-3): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release); identical molecular formula (C₁₀H₁₁N₃O₂) and MW (205.21 g·mol⁻¹) for both regioisomers |
Why This Matters
A 0.6-log-unit lipophilicity difference is sufficient to alter membrane permeability, tissue distribution, and nonspecific protein binding in cell-based assays, making the 3-substituted compound the preferred choice when passive diffusion is a critical parameter.
- [1] PubChem Compound Summary CID 116645388: 3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (XLogP3-AA = 1.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/116645388 (accessed 2026-05-10). View Source
- [2] PubChem Compound Summary CID 116645374: 5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid (XLogP3-AA = 1.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/116645374 (accessed 2026-05-10). View Source
- [3] Falvello, L. R., et al. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C, 52, 1498–1501. DOI: 10.1107/S0108270195015964. View Source
